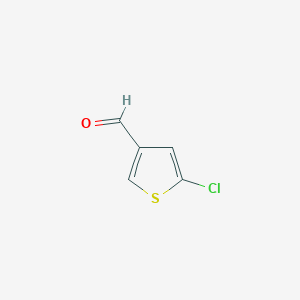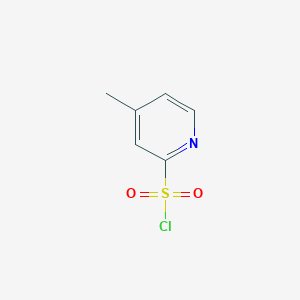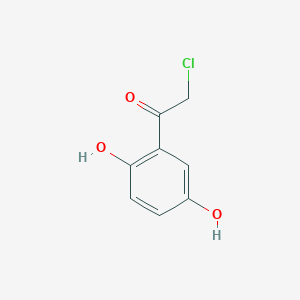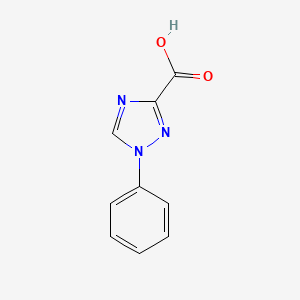![molecular formula C10H13Cl3Si B1590613 Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane CAS No. 81870-64-6](/img/no-structure.png)
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane is a chemical compound with the molecular formula C10H13Cl3Si . It is also known by other names, including (Chloromethyl)dichloromethylsilane and Chloromethylmethyldichlorosilane . The compound consists of a silicon atom bonded to two chlorine atoms, a methyl group, and a phenyl group.
Molecular Structure Analysis
The molecular structure of this compound includes a silicon atom (Si) bonded to two chlorine atoms (Cl), a methyl group (CH3), and a phenyl group (C6H5) .Physical and Chemical Properties Analysis
Remember to consult relevant scientific literature for more detailed information and specific references . 🧪🔬
Scientific Research Applications
Halomethyl-metal Compounds as Transfer Agents
Research by Seyferth and Mueller (1971) explored halomethyl-metal compounds, particularly focusing on phenyl(1,1-dichloroethyl)mercury as a potential CH3CCl transfer agent. This compound demonstrates a principal reaction mode involving the elimination of hydrogen chloride, leading to the formation of benzene and redistributed mercury compounds. This study provides foundational knowledge on the reactivity and potential applications of halomethyl-metal compounds in synthetic chemistry Seyferth & Mueller, 1971.
Novel Reactive Ladder-like Polysilsesquioxanes
Liu et al. (2001) synthesized a novel kind of soluble ladder-like polysilsesquioxane with reactive side-chain 2-(4-chloromethyl phenyl) ethyl groups, utilizing a stepwise coupling polymerization. This polymer showcases potential applications as an initiator for atom transfer radical polymerization and as a precursor for advanced functional polymers, demonstrating the utility of dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane in creating new polymer materials with specific functionalities Liu et al., 2001.
Advances in Heterogeneous Catalysis
Rossetto et al. (2015) investigated β-diimine ligands combined with alkoxysilane groups, specifically chloropropyltrimethoxysilane, anchored to a mesoporous MCM-41 support for applications in ethylene and propylene oligomerization. This research highlights the role of this compound derivatives in the development of heterogeneous catalysts, offering insights into the synthesis and potential industrial applications of these materials in polymer production Rossetto et al., 2015.
Polymer Functionalization through Chloromethylation
Jones et al. (1995) explored the chloromethylation of poly(methylphenylsilane), achieved through a tin(IV) chloride-catalyzed reaction. This process underscores the adaptability of this compound in modifying polymers to introduce functional groups, enhancing their utility in diverse chemical applications Jones et al., 1995.
Electrochemical Silylation in Organic Synthesis
Jouikov and Salaheev (1996) demonstrated the electrochemical reduction of chlorotrimethylsilane and dichlorodimethylsilane in the presence of phenylacetylene, leading to silylated derivatives. This study illustrates the versatility of this compound in electrochemical reactions, contributing to the development of novel silylated organic compounds with potential applications in materials science and organic synthesis Jouikov & Salaheev, 1996.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane involves the reaction of 2-[(chloromethyl)phenyl]ethanol with chlorotrimethylsilane in the presence of a base to form the corresponding silyl ether. This silyl ether is then treated with hydrogen chloride gas to yield the final product.", "Starting Materials": ["2-[(chloromethyl)phenyl]ethanol", "chlorotrimethylsilane", "base", "hydrogen chloride gas"], "Reaction": ["Step 1: 2-[(chloromethyl)phenyl]ethanol is reacted with chlorotrimethylsilane in the presence of a base, such as triethylamine or pyridine, to form the corresponding silyl ether.", "Step 2: The silyl ether is then treated with hydrogen chloride gas to yield Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane." ] } | |
CAS No. |
81870-64-6 |
Molecular Formula |
C10H13Cl3Si |
Molecular Weight |
267.6 g/mol |
IUPAC Name |
dichloro-[2-[2-(chloromethyl)phenyl]ethyl]-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(12,13)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 |
InChI Key |
NFMVYTPKEZAHLZ-UHFFFAOYSA-N |
SMILES |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
Canonical SMILES |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


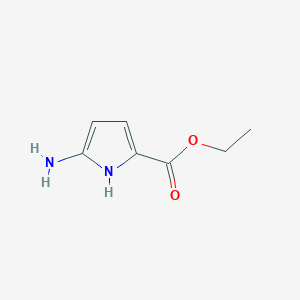
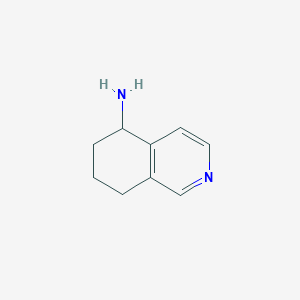
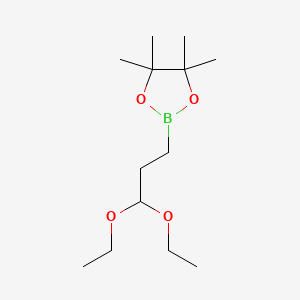
![2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B1590536.png)
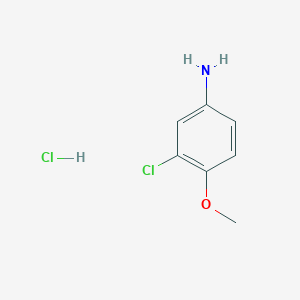
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
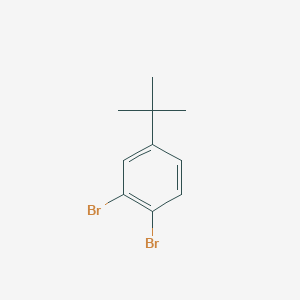
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
